molecular formula C16H18N4O B14507258 (2E)-N'-hydroxy-N-methyl-N-phenyl-2-(phenylhydrazinylidene)propanimidamide

(2E)-N'-hydroxy-N-methyl-N-phenyl-2-(phenylhydrazinylidene)propanimidamide

Cat. No.: B14507258
M. Wt: 282.34 g/mol
InChI Key: DWVLVUMICJOUKE-KTSULJHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N’-hydroxy-N-methyl-N-phenyl-2-(phenylhydrazinylidene)propanimidamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a hydrazinylidene group, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N’-hydroxy-N-methyl-N-phenyl-2-(phenylhydrazinylidene)propanimidamide typically involves the condensation of phenylhydrazine with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst, such as glacial acetic acid, to facilitate the formation of the hydrazone intermediate. The intermediate is then further reacted with hydroxylamine and methylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality (2E)-N’-hydroxy-N-methyl-N-phenyl-2-(phenylhydrazinylidene)propanimidamide.

Chemical Reactions Analysis

Types of Reactions

(2E)-N’-hydroxy-N-methyl-N-phenyl-2-(phenylhydrazinylidene)propanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazinylidene group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines.

Scientific Research Applications

(2E)-N’-hydroxy-N-methyl-N-phenyl-2-(phenylhydrazinylidene)propanimidamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as an antiviral and antibacterial agent.

    Industry: It is used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-N’-hydroxy-N-methyl-N-phenyl-2-(phenylhydrazinylidene)propanimidamide involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt essential biological pathways, making the compound a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: A simpler analog with similar reactivity but lacking the additional functional groups.

    N-methyl-N-phenylhydrazine: Another related compound with similar structural features.

    Hydroxypropanimidamide derivatives: Compounds with variations in the hydrazinylidene group or other substituents.

Uniqueness

(2E)-N’-hydroxy-N-methyl-N-phenyl-2-(phenylhydrazinylidene)propanimidamide stands out due to its unique combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H18N4O

Molecular Weight

282.34 g/mol

IUPAC Name

(2E)-N'-hydroxy-N-methyl-N-phenyl-2-(phenylhydrazinylidene)propanimidamide

InChI

InChI=1S/C16H18N4O/c1-13(17-18-14-9-5-3-6-10-14)16(19-21)20(2)15-11-7-4-8-12-15/h3-12,18,21H,1-2H3/b17-13+,19-16+

InChI Key

DWVLVUMICJOUKE-KTSULJHRSA-N

Isomeric SMILES

C/C(=N\NC1=CC=CC=C1)/C(=N\O)/N(C)C2=CC=CC=C2

Canonical SMILES

CC(=NNC1=CC=CC=C1)C(=NO)N(C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.